molecular formula C7H8O3 B159370 3-Acetyl-4-methyl-2H-furan-5-one CAS No. 137910-54-4

3-Acetyl-4-methyl-2H-furan-5-one

Cat. No. B159370
CAS RN: 137910-54-4
M. Wt: 140.14 g/mol
InChI Key: DBVMDVPLSOSAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-methyl-2H-furan-5-one, also known as AMF, is a naturally occurring compound found in various fruits, including pineapple, mango, and strawberry. It is a yellow, crystalline substance with a sweet, fruity aroma and taste. AMF has been the subject of scientific research due to its potential health benefits and its use in the food industry as a flavoring agent.

Mechanism of Action

3-Acetyl-4-methyl-2H-furan-5-one's mechanism of action is not fully understood, but it is believed to act through various pathways, including the inhibition of reactive oxygen species and the modulation of inflammatory mediators.
Biochemical and Physiological Effects:
3-Acetyl-4-methyl-2H-furan-5-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of lipid peroxidation, and the regulation of cytokine production. These effects may contribute to its potential health benefits.

Advantages and Limitations for Lab Experiments

3-Acetyl-4-methyl-2H-furan-5-one has several advantages for use in lab experiments, including its availability, stability, and low toxicity. However, its solubility in water is limited, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-Acetyl-4-methyl-2H-furan-5-one, including its use as a natural flavoring agent in the food industry, its potential as a therapeutic agent for various diseases, and its role in modulating the gut microbiome. Further research is needed to fully understand the mechanisms of action and potential health benefits of 3-Acetyl-4-methyl-2H-furan-5-one.

Synthesis Methods

3-Acetyl-4-methyl-2H-furan-5-one can be synthesized through the reaction of acetic anhydride and 4-methyl-2-oxopentanoic acid in the presence of a catalyst. The reaction produces 3-Acetyl-4-methyl-2H-furan-5-one as the main product, along with some by-products.

Scientific Research Applications

3-Acetyl-4-methyl-2H-furan-5-one has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. Research has shown that 3-Acetyl-4-methyl-2H-furan-5-one can scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 3-Acetyl-4-methyl-2H-furan-5-one has also been shown to have anti-inflammatory effects, which may help alleviate symptoms of inflammatory diseases such as arthritis and asthma.

properties

CAS RN

137910-54-4

Product Name

3-Acetyl-4-methyl-2H-furan-5-one

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3-acetyl-4-methyl-2H-furan-5-one

InChI

InChI=1S/C7H8O3/c1-4-6(5(2)8)3-10-7(4)9/h3H2,1-2H3

InChI Key

DBVMDVPLSOSAGB-UHFFFAOYSA-N

SMILES

CC1=C(COC1=O)C(=O)C

Canonical SMILES

CC1=C(COC1=O)C(=O)C

synonyms

2(5H)-Furanone, 4-acetyl-3-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.